molecular formula C22H17Cl5N4 B10913949 1-{[3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazol-1-yl]methyl}-4-chloro-3,5-dimethyl-1H-pyrazole

1-{[3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazol-1-yl]methyl}-4-chloro-3,5-dimethyl-1H-pyrazole

Cat. No.: B10913949
M. Wt: 514.7 g/mol
InChI Key: AUQUCFWLQARRDV-UHFFFAOYSA-N
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Description

1-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-3,5-BIS(3,4-DICHLOROPHENYL)-4-METHYL-1H-PYRAZOLE is a complex organic compound featuring a pyrazole ring structure. Pyrazoles are known for their diverse pharmacological properties and are widely used in medicinal chemistry. This compound, with its unique substituents, holds potential for various applications in scientific research and industry.

Preparation Methods

The synthesis of 1-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-3,5-BIS(3,4-DICHLOROPHENYL)-4-METHYL-1H-PYRAZOLE typically involves multi-step organic reactions. One common method includes the reaction of 4-chloro-3,5-dimethyl-1H-pyrazole with appropriate benzyl halides under basic conditions to form the desired product. Industrial production methods may involve the use of transition-metal catalysts, photoredox reactions, and one-pot multicomponent processes to enhance yield and efficiency .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

1-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-3,5-BIS(3,4-DICHLOROPHENYL)-4-METHYL-1H-PYRAZOLE has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar compounds include other pyrazole derivatives such as:

    3,5-Dimethyl-1H-pyrazole: Known for its use in pharmaceuticals and agrochemicals.

    4-Chloro-3,5-dimethyl-1H-pyrazole: Used in the synthesis of more complex heterocyclic compounds.

    1,3-Diphenyl-1H-pyrazole: Exhibits significant biological activities, including anti-inflammatory and anticancer properties.

Properties

Molecular Formula

C22H17Cl5N4

Molecular Weight

514.7 g/mol

IUPAC Name

1-[[3,5-bis(3,4-dichlorophenyl)-4-methylpyrazol-1-yl]methyl]-4-chloro-3,5-dimethylpyrazole

InChI

InChI=1S/C22H17Cl5N4/c1-11-21(14-4-6-16(23)18(25)8-14)29-31(10-30-13(3)20(27)12(2)28-30)22(11)15-5-7-17(24)19(26)9-15/h4-9H,10H2,1-3H3

InChI Key

AUQUCFWLQARRDV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C2=CC(=C(C=C2)Cl)Cl)CN3C(=C(C(=N3)C)Cl)C)C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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